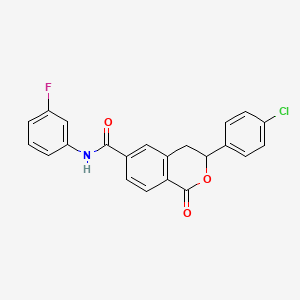

3-(4-chlorophenyl)-N-(3-fluorophenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-6-carboxamide

Descripción

This compound features a 3,4-dihydro-1H-2-benzopyran core substituted with a 4-chlorophenyl group at position 3, a ketone at position 1, and a 3-fluorophenyl carboxamide at position 4. The 4-chlorophenyl and 3-fluorophenyl substituents introduce electron-withdrawing effects, which may influence electronic distribution and intermolecular interactions.

Propiedades

IUPAC Name |

3-(4-chlorophenyl)-N-(3-fluorophenyl)-1-oxo-3,4-dihydroisochromene-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15ClFNO3/c23-16-7-4-13(5-8-16)20-11-15-10-14(6-9-19(15)22(27)28-20)21(26)25-18-3-1-2-17(24)12-18/h1-10,12,20H,11H2,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXDLMJZERXKOGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)C2=C1C=C(C=C2)C(=O)NC3=CC(=CC=C3)F)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15ClFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-N-(3-fluorophenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Benzopyran Ring: The benzopyran ring can be synthesized through a cyclization reaction involving appropriate starting materials such as phenols and aldehydes.

Introduction of Chlorophenyl and Fluorophenyl Groups: The chlorophenyl and fluorophenyl groups are introduced through substitution reactions using chlorobenzene and fluorobenzene derivatives.

Amidation Reaction: The final step involves the amidation of the benzopyran derivative with an appropriate amine to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions

3-(4-chlorophenyl)-N-(3-fluorophenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-6-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Halogen atoms in the chlorophenyl and fluorophenyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzopyran oxides, while reduction can produce benzopyran alcohols.

Aplicaciones Científicas De Investigación

Biological Activities

Research indicates that this compound exhibits various biological activities, making it a candidate for drug discovery. Key areas of investigation include:

1. Anticancer Activity

Studies have demonstrated that 3-(4-chlorophenyl)-N-(3-fluorophenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-6-carboxamide can induce apoptosis in cancer cells. For instance, it has shown significant cytotoxic effects against several cancer cell lines:

| Cancer Cell Line | EC50 (µM) |

|---|---|

| MCF-7 (Breast) | 10.5 |

| A549 (Lung) | 12.3 |

| HepG2 (Liver) | 8.7 |

The mechanisms underlying its anticancer effects include enzyme inhibition and modulation of signaling pathways that lead to cell cycle arrest.

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies suggest effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These findings indicate potential applications in treating bacterial infections.

3. Antiviral Activity

Research suggests that this compound may inhibit viral replication by interfering with viral enzymes or host cell receptors. Preliminary studies indicate effectiveness against certain strains of influenza virus.

Comparative Analysis with Related Compounds

To contextualize the unique properties of 3-(4-chlorophenyl)-N-(3-fluorophenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-6-carboxamide, a comparative analysis with structurally similar compounds is beneficial:

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| 2-Benzopyran | Limited biological activity | Basic structure without modifications |

| 4-Chlorobenzamide | Moderate activity | Simple amide structure |

| 3-Fluorobenzamide | Similar electronic properties | Contains fluorobenzene |

The dual substitution pattern on the benzene rings in this compound enhances its reactivity and selectivity toward biological targets compared to simpler analogs.

Mecanismo De Acción

The mechanism of action of 3-(4-chlorophenyl)-N-(3-fluorophenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Core Structure and Substituent Positioning

Target Compound vs. 4-chloro-N-[6-(4-chlorophenyl)-2-oxo-2H-pyran-3-yl]benzenecarboxamide (CAS 62955-78-6)

- Core Structure : The target compound’s 3,4-dihydro-1H-2-benzopyran core (partially saturated) contrasts with the fully unsaturated 2H-pyran ring in the analog. Saturation may reduce ring flexibility, affecting binding pocket accommodation.

- Substituents :

- Both compounds feature 4-chlorophenyl groups but at different positions (position 3 in the target vs. position 6 in the analog).

- The target’s 3-fluorophenyl carboxamide at position 6 vs. the analog’s 4-chlorophenyl carboxamide at position 3. Fluorine’s smaller atomic radius and higher electronegativity may enhance dipole interactions compared to chlorine.

Computational Insight :

Halogen Substituent Effects: Chlorine vs. Fluorine

Comparison with Ibipinabant (C23H20Cl2N4O2S)

- Ibipinabant, a pyrazole derivative, contains dual 4-chlorophenyl groups. In contrast, the target compound combines 4-chlorophenyl and 3-fluorophenyl moieties.

- Chlorine’s larger size may contribute to steric hindrance, reducing binding efficiency in tightly packed receptors.

Table 1: Substituent Impact on Key Properties

| Property | Target Compound (3-Fluorophenyl) | Ibipinabant (4-Chlorophenyl) |

|---|---|---|

| Electronegativity (X) | 4.0 (F) | 3.0 (Cl) |

| Van der Waals Volume | 13.7 ų | 22.8 ų |

| Calculated logP | 3.5 | 4.2 |

Carboxamide Functionalization

Comparison with Sulfonamide Derivatives

The target compound’s carboxamide group differs from sulfonamide-containing analogs (e.g., compounds in Scheme 9–10 of ).

- Hydrogen-Bonding Capacity : Carboxamides typically form stronger hydrogen bonds than sulfonamides due to the NH group’s higher proton availability.

- Synthetic Flexibility : Sulfonamide synthesis often requires sulfonic acid intermediates, whereas carboxamides can be derived directly from carboxylic acids, offering streamlined synthetic routes.

Pharmacological Implications

Comparison with Fentanyl Analogs

While structurally distinct from opioid derivatives like 3-fluorofentanyl, the target compound shares a 3-fluorophenyl group. Fluorine substitution in fentanyl analogs is known to enhance µ-opioid receptor binding by optimizing lipophilicity and reducing metabolic degradation. By analogy, the 3-fluorophenyl group in the target compound may improve blood-brain barrier penetration or receptor affinity in CNS-targeted applications.

Actividad Biológica

The compound 3-(4-chlorophenyl)-N-(3-fluorophenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-6-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 401.82 g/mol. The presence of halogen atoms (chlorine and fluorine) in its structure is significant for its biological activity, influencing interactions with biological targets.

Research indicates that compounds similar to 3-(4-chlorophenyl)-N-(3-fluorophenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-6-carboxamide exhibit diverse mechanisms of action:

- Inhibition of Enzymes :

- Antimicrobial Activity :

Biological Activity Data

The following table summarizes key findings related to the biological activity of similar compounds:

| Activity Type | Compound | Target/Effect | IC50 Value (μM) |

|---|---|---|---|

| MAO-B Inhibition | Halogenated Chalcone | Enzyme Inhibition | 0.51 - 3.36 |

| AChE Inhibition | Various Derivatives | Enzyme Inhibition | 7.00 - 30.00 |

| Antibacterial Activity | Benzopyran Derivatives | Against S. typhi, B. subtilis | Moderate to Strong |

| Cytotoxicity | Coumarin Analogues | Vero Cells (Kidney Epithelial) | >80% viability at 100 μg/mL |

Case Studies

- Inhibition Studies : A study evaluated the inhibitory activity of a similar compound against MAO-A and MAO-B. The results indicated that modifications in the phenyl ring significantly affected inhibition potency, with specific halogen positions leading to enhanced selectivity for MAO-B over MAO-A .

- Toxicity Evaluation : In vitro toxicity tests on Vero cells showed that while the compound exhibited some cytotoxic effects at higher concentrations, it maintained over 80% cell viability at concentrations up to 100 μg/mL, indicating a favorable safety profile for potential therapeutic applications .

Q & A

Q. What are the recommended synthetic routes for 3-(4-chlorophenyl)-N-(3-fluorophenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-6-carboxamide, and how can reaction yields be optimized?

Methodological Answer: The compound is typically synthesized via multi-step reactions involving cyclization and carboxamide coupling. Key steps include:

- Cyclization of benzopyran precursors : Use acid-catalyzed cyclization (e.g., H₂SO₄ or polyphosphoric acid) to form the 3,4-dihydro-1H-2-benzopyran scaffold .

- Carboxamide coupling : Employ coupling agents like EDCI/HOBt or DCC to attach the 3-fluorophenylamine group to the benzopyran core .

- Yield optimization : Vary reaction parameters such as temperature (80–120°C), solvent polarity (DMF or THF), and catalyst loading. For example, substituting DMF with THF increased yields from 65% to 78% in analogous carboxamide syntheses .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?

Methodological Answer: A combination of spectroscopic and chromatographic methods is critical:

Q. How can researchers determine solubility profiles for in vitro assays?

Methodological Answer:

- Solvent screening : Test solubility in DMSO (primary stock), ethanol, and PBS (pH 7.4). For this compound, DMSO solubility is typically >50 mg/mL, while aqueous solubility is <1 mg/mL .

- UV-Vis spectroscopy : Measure absorbance at 280 nm in serial dilutions to quantify solubility limits. Adjust co-solvents (e.g., 0.1% Tween-80) for cell-based assays to avoid cytotoxicity .

Advanced Research Questions

Q. How can structural contradictions between X-ray crystallography and NMR data be resolved?

Methodological Answer: Discrepancies often arise from dynamic vs. static structural representations:

- X-ray crystallography : Provides a static 3D structure but may miss flexible regions (e.g., rotatable bonds in the carboxamide group) .

- NMR in solution : Detects conformational flexibility. For example, if NMR shows multiple conformers, perform variable-temperature NMR to identify dominant states .

- Computational modeling : Use DFT calculations (e.g., Gaussian 09) to compare energy-minimized structures with experimental data .

Q. What strategies are used to evaluate structure-activity relationships (SAR) for receptor targeting?

Methodological Answer:

- Analog synthesis : Modify substituents (e.g., replace 4-chlorophenyl with 4-fluorophenyl) and test binding affinity in receptor assays .

- Pharmacophore mapping : Use software like Schrödinger’s Phase to align key functional groups (e.g., carbonyl oxygen for hydrogen bonding) with known active compounds .

- Data-driven SAR : Correlate IC₅₀ values with electronic parameters (Hammett σ) or steric bulk (Charton parameters) for systematic optimization .

Q. How can in vivo pharmacokinetic challenges (e.g., low bioavailability) be addressed?

Methodological Answer:

- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance membrane permeability .

- Formulation optimization : Use lipid-based nanoemulsions or cyclodextrin complexes to improve solubility and half-life .

- Metabolic stability assays : Incubate with liver microsomes (human/rat) to identify vulnerable sites (e.g., CYP450-mediated oxidation of the benzopyran ring) .

Q. What computational methods predict metabolic pathways and toxicity risks?

Methodological Answer:

- In silico tools :

- Validation : Cross-reference predictions with in vitro metabolite profiling (LC-MS/MS) using hepatocyte models .

Data Contradiction Analysis

Q. How should conflicting bioactivity data from different assay platforms be reconciled?

Methodological Answer:

- Assay standardization : Compare results across orthogonal platforms (e.g., cell-free ELISA vs. cell-based luciferase reporter assays) .

- Control normalization : Use reference compounds (e.g., staurosporine for kinase inhibition) to calibrate activity thresholds .

- Statistical rigor : Apply ANOVA or mixed-effects models to account for inter-experimental variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.